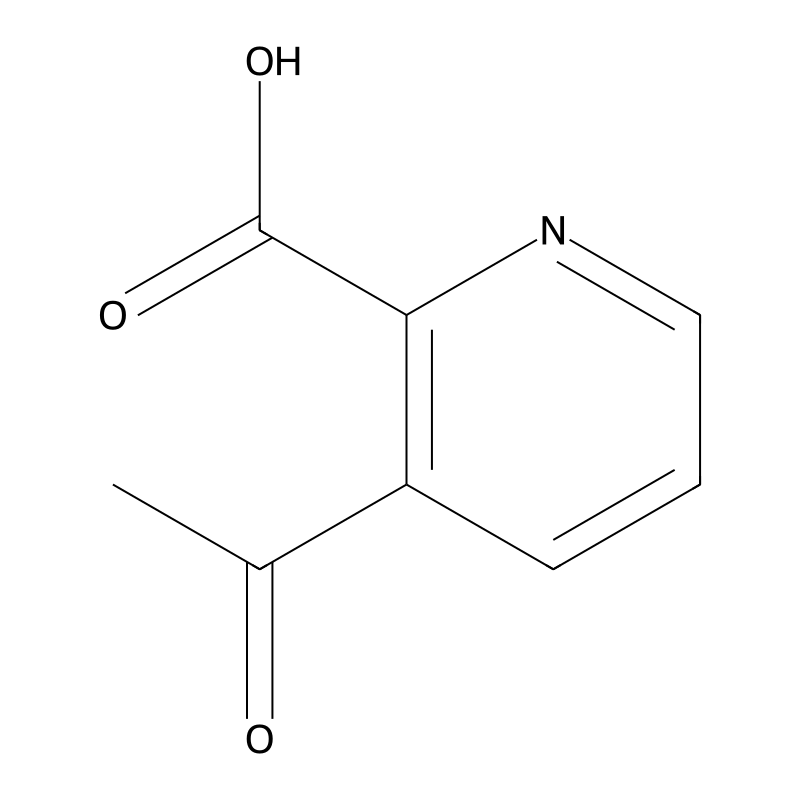3-Acetyl-2-pyridinecarboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Dehydrative Allylation of Alcohols and Deallylation of Allyl Ethers
Scientific Field: Chemistry
Summary of the Application: 3-Acetyl-2-pyridinecarboxylic acid is used as a ligand in the dehydrative allylation of alcohols and deallylation of allyl ethers.
Results or Outcomes: The use of 3-Acetyl-2-pyridinecarboxylic acid efficiently promotes both the dehydrative allylation of alcohols and the deallylation of allyl ethers and esters. These phenomena can be rationalized by the balance between the π-accepting ability of the pyridine moiety and the acidity of the carboxylic acid of the 2-pyridinecarboxylic acid derivative.
Application in Microbiological Transformation of Pyridine Derivatives
Scientific Field: Microbiology
Summary of the Application: 3-Acetyl-2-pyridinecarboxylic acid is involved in the microbiological transformation of pyridine derivatives.
Results or Outcomes: The primary reaction in the microbiological metabolism of the benzene ring is hydroxylation to give a dihydroxy compound with subsequent ring opening.
Application in Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Scientific Field: Agriculture
Summary of the Application: 3-Acetyl-2-pyridinecarboxylic acid is used in the manufacturing of pesticides, fertilizers, and other agricultural chemicals.
Results or Outcomes: The use of 3-Acetyl-2-pyridinecarboxylic acid in the manufacturing of agricultural chemicals contributes to the effectiveness of these products.
3-Acetyl-2-pyridinecarboxylic acid, also known as 2-acetylnicotinic acid, is an organic compound with the molecular formula and a molecular mass of approximately 165.15 g/mol. This compound features a pyridine ring substituted with both an acetyl group and a carboxylic acid group, contributing to its unique chemical properties. It appears as a white to light yellow solid with a melting point ranging from 126 to 127 °C .
- Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of 3-acetylpyridine.
- Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols or other derivatives.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
3-Acetyl-2-pyridinecarboxylic acid has been studied for its potential biological activities. It exhibits:
- Antimicrobial Properties: Some studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for pharmaceutical applications.
- Neuroprotective Effects: Research indicates that derivatives of this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
The specific mechanisms of action and efficacy require further investigation to fully understand its therapeutic potential.
Several synthesis methods have been reported for producing 3-acetyl-2-pyridinecarboxylic acid:
- From Pyridine Derivatives: Starting from pyridinecarboxylic esters, acetylation can be achieved using acetic anhydride or acetic acid under acidic conditions.
- Electrochemical Methods: Electrooxidation techniques have been explored for synthesizing pyridinecarboxylic acids, including this compound .
- Catalytic Processes: Recent patents describe catalytic methods involving specific catalysts under controlled temperatures and pressures to enhance yield and selectivity .
These methods vary in efficiency, yield, and environmental impact.
3-Acetyl-2-pyridinecarboxylic acid finds applications in various fields:
- Pharmaceuticals: Due to its potential biological activities, it may serve as a precursor for drug development.
- Agriculture: It could be utilized in developing agrochemicals with antimicrobial properties.
- Chemical Synthesis: As an intermediate in organic synthesis, it facilitates the preparation of more complex molecules.
Research on the interactions of 3-acetyl-2-pyridinecarboxylic acid with other compounds has shown:
- Complex Formation: It can form complexes with metal ions, which may enhance its biological activity or stability.
- Synergistic Effects: When combined with other antimicrobial agents, it may exhibit synergistic effects that improve efficacy against resistant strains.
Understanding these interactions is crucial for optimizing its use in various applications.
Several compounds share structural similarities with 3-acetyl-2-pyridinecarboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Acetylpyridine | Lacks carboxylic acid functionality; simpler structure. | |
| 6-Acetyl-2-pyridinecarboxylic acid | Different positional substitution; may exhibit different biological activities. | |
| Nicotinic Acid | No acetyl group; primarily used in dietary supplements. |
3-Acetyl-2-pyridinecarboxylic acid is unique due to its combination of functional groups that confer distinct chemical reactivity and biological properties compared to these similar compounds.








